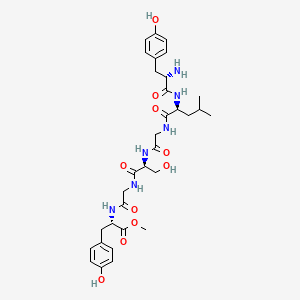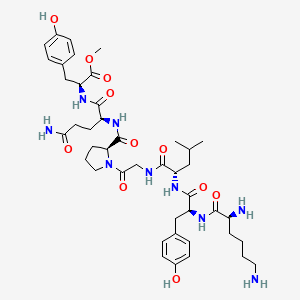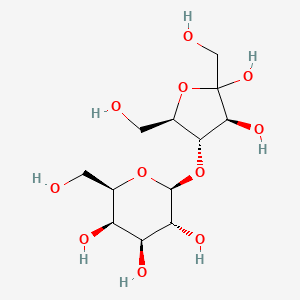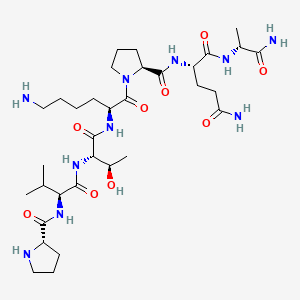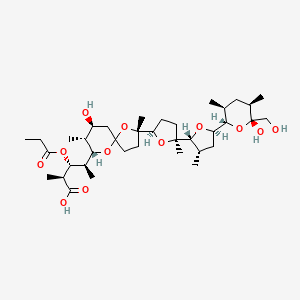
(S)-4-Amino-3-hydroxybutanoic acid
Overview
Description
Gamma-amino-beta-hydroxybutyric acid (GABOB): beta-hydroxy-gamma-aminobutyric acid , is a compound structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). It is known for its anticonvulsant properties and is used in the treatment of epilepsy in various countries, including Europe, Japan, and Mexico . GABOB functions as a GABA receptor agonist, influencing the central nervous system by mimicking the inhibitory effects of GABA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-amino-beta-hydroxybutyric acid typically involves the following steps:
Starting Material: The synthesis often begins with gamma-butyrolactone.
Hydroxylation: Gamma-butyrolactone undergoes hydroxylation to form 4-hydroxybutyric acid.
Industrial Production Methods
Industrial production of gamma-amino-beta-hydroxybutyric acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Gamma-amino-beta-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-keto-gamma-aminobutyric acid.
Reduction: Formation of gamma-amino-1,4-butanediol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Gamma-amino-beta-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical synthesis
Mechanism of Action
Gamma-amino-beta-hydroxybutyric acid exerts its effects primarily by acting as an agonist at GABA receptors. It binds to both GABA_A and GABA_B receptors, enhancing the inhibitory effects of GABA in the central nervous system. This action results in increased neuronal inhibition, which helps to control seizures and other neurological conditions .
Comparison with Similar Compounds
Gamma-amino-beta-hydroxybutyric acid is unique among its analogues due to its specific structural features and pharmacological profile. Similar compounds include:
Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the brain.
Gamma-hydroxybutyric acid (GHB): Known for its sedative and anesthetic properties.
Phenibut: A derivative of GABA with anxiolytic and nootropic effects.
Baclofen: A GABA_B receptor agonist used as a muscle relaxant.
Pregabalin: A GABA analogue used to treat neuropathic pain and epilepsy
Gamma-amino-beta-hydroxybutyric acid stands out due to its dual action on both GABA_A and GABA_B receptors, making it a versatile compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(3S)-4-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342720 | |
| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-05-0 | |
| Record name | gamma-Amino-beta-hydroxybutyric acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM46XGM78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


